![molecular formula C19H14N2O3 B5764342 N-(3-nitrophenyl)-4-biphenylcarboxamide](/img/structure/B5764342.png)
N-(3-nitrophenyl)-4-biphenylcarboxamide
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Overview
Description
N-(3-nitrophenyl)-4-biphenylcarboxamide is an organic compound that belongs to the class of amides It consists of a biphenyl core with a carboxamide group attached to one phenyl ring and a nitrophenyl group attached to the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-4-biphenylcarboxamide typically involves the reaction of 3-nitroaniline with 4-biphenylcarboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-4-biphenylcarboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed
Reduction: 3-aminophenyl-4-biphenylcarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitrosonium derivatives.
Scientific Research Applications
N-(3-nitrophenyl)-4-biphenylcarboxamide has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of advanced materials with specific optical and electronic properties.
Medicinal Chemistry: The compound can serve as a precursor for the development of pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-4-biphenylcarboxamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)-4-biphenylcarboxamide: Similar structure but with the nitro group in the para position.
N-(3-nitrophenyl)-4-biphenylcarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-(3-nitrophenyl)-4-biphenylcarboxamide is unique due to the specific positioning of the nitro group, which can influence its reactivity and interactions with other molecules. The presence of both the nitro and carboxamide groups provides a versatile platform for further functionalization and derivatization .
Properties
IUPAC Name |
N-(3-nitrophenyl)-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3/c22-19(20-17-7-4-8-18(13-17)21(23)24)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGVGOSZFLIKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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